N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine
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Overview
Description
“N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine” is a chemical compound with the CAS Number: 701906-29-8 . It has a molecular weight of 445.6 . The IUPAC name for this compound is 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoic acid . It is a solid at room temperature .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
LDL Receptor Upregulation
One application in scientific research is the synthesis of compounds that act as upregulators of the LDL receptor. Tatsuya Ito and colleagues developed a method for the preparation of N-[1-(3-phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide as an upregulator of the LDL receptor. This research shows the potential of similar compounds, including N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine, in regulating lipid levels in the body through LDL receptor modulation (Ito et al., 2002).
Photoinitiating Agents
Compounds structurally related to this compound have been investigated as photoinitiating agents. Liangliang Cheng and colleagues synthesized a series of benzophenone derivatives containing tertiary amine groups used as hydrogen abstraction-type (type II) photoinitiators. This research illustrates the potential of such compounds in UV-curing acrylate systems, offering insights into the photopolymerization process and the efficiency of different molecular structures (Cheng et al., 2012).
Selective N-Debenzylation
The compound has been studied for its application in the selective N-debenzylation of benzylamino derivatives of 1,6-anhydro-β-D-hexopyranoses. J. Kroutil and colleagues found that the debenzylation of aliphatic benzylamines is also achievable with this compound. This research highlights the compound's role in the field of carbohydrate chemistry, where it can be used for modifying sugar skeletons and in the selective removal of protective groups (Kroutil et al., 2000).
Crystal Structure Analysis
The compound has applications in crystal structure analysis. Zhihao Lin and colleagues used diisopropylamine, a related compound, in cocrystallization with a series of carboxylic acids to form molecular salts. The research provides detailed insights into the crystal packing and supramolecular aspects of these salts, indicating the potential of this compound in forming charge-assisted hydrogen bond-mediated salts with diverse structures (Lin et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statement P261 indicates that breathing dust/fume/gas/mist/vapours/spray should be avoided .
Properties
IUPAC Name |
3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-phenylmethoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO3/c1-21(2)30(22(3)4)18-17-26(24-13-9-6-10-14-24)27-19-25(29(31)32)15-16-28(27)33-20-23-11-7-5-8-12-23/h5-16,19,21-22,26H,17-18,20H2,1-4H3,(H,31,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWIVHKZEWPBJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)OCC3=CC=CC=C3)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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